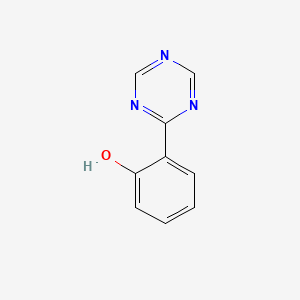

Phenol, 2-(1,3,5-triazin-2-yl)-

Description

Overview of 1,3,5-Triazine (B166579) Derivatives in Advanced Materials Science and Photochemistry

The 1,3,5-triazine ring system is a versatile building block in the design of functional organic materials. Its derivatives have garnered significant attention in advanced materials science and photochemistry due to their unique electronic properties, high thermal stability, and tunable characteristics. sarex.com These compounds are integral to the development of a wide array of advanced materials, including those for photo and electroluminescent applications. rsc.org

In the realm of materials science, 1,3,5-triazine derivatives are utilized as components in organic light-emitting diodes (OLEDs), particularly as electron-transporting materials. rsc.orgresearchgate.net Their inherent electron-deficient nature facilitates efficient electron injection and transport, crucial for the performance of these devices. Star-shaped 1,3,5-triazine derivatives, for instance, have been synthesized and investigated as host materials for highly efficient green phosphorescent OLEDs. rsc.orgresearchgate.net The substitution pattern on the triazine core allows for precise tuning of their morphological, thermal, and photophysical properties. rsc.orgresearchgate.net

Furthermore, the applications of 1,3,5-triazine derivatives extend to organic photovoltaics, photodetectors, and field-effect transistors. researchgate.net Their ability to form donor-acceptor architectures enables the creation of narrow-gap organic semiconductors that can absorb light in the near-infrared region, a desirable trait for enhancing the efficiency of solar energy conversion. researchgate.net The versatility of triazine chemistry also allows for the synthesis of hyper-branched and linear polymers with potential applications in multilayer data storage. rsc.org

In photochemistry, 1,3,5-triazine derivatives are recognized for their role as UV absorbers and photo-stabilizers. sarex.com The triazine ring's structure enables it to effectively absorb harmful UV radiation and dissipate the energy as heat, thereby protecting materials from degradation. sarex.com This property is critical in plastics, coatings, and textiles to prevent discoloration and structural damage caused by prolonged sun exposure. sarex.com Additionally, functionalized triazines are explored for use in fluorescent sensors, capable of detecting nitro-containing explosives or acting as proton-controlled optical sensors. rsc.org

Historical Development and Evolution of 2-(1,3,5-Triazin-2-yl)phenol Research as Functional Chromophores

The exploration of 2-(1,3,5-triazin-2-yl)phenol and its derivatives as functional chromophores is a specialized area within the broader field of triazine chemistry. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. The unique molecular architecture of 2-(1,3,5-triazin-2-yl)phenols, which combines an electron-donating phenol (B47542) group with an electron-accepting triazine ring, makes them particularly interesting as chromophores.

Early research into these compounds likely stemmed from the broader investigation of triazine-based dyes and pigments. The inherent UV-absorbing properties of the triazine core, coupled with the potential for color tuning through substitution on the phenolic ring, would have made them attractive candidates for various applications.

A significant evolution in the research of these chromophores has been the focus on their photophysical properties, particularly their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This process, detailed in the next section, is central to their function as highly effective photo-stabilizers. The development of sophisticated spectroscopic techniques has allowed researchers to probe the ultrafast dynamics of ESIPT in these molecules, leading to a deeper understanding of their mechanism of action.

More recently, research has expanded to explore the use of 2-(1,3,5-triazin-2-yl)phenol derivatives in more advanced applications. By modifying the substituents on both the triazine and phenol rings, scientists can fine-tune the absorption and emission properties of these chromophores. This has led to their investigation for use in fluorescent probes and sensors, where changes in the environment can trigger a detectable change in their fluorescence. rsc.org The ability to create molecules with specific light-absorbing and emitting properties is also crucial for the development of new materials for optoelectronics and photonics. researchgate.net

Fundamental Principles of Photo-Stabilization and UV Absorption Mechanisms in Triazinylphenols, including Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photo-stabilizing capabilities of 2-(1,3,5-triazin-2-yl)phenols are primarily attributed to their efficient UV absorption and a unique energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov

UV Absorption: The fundamental principle behind their UV absorption lies in the electronic structure of the molecule. The 1,3,5-triazine ring is an electron-deficient system, while the phenolic group is electron-rich. This arrangement creates a molecule with a significant electronic transition in the ultraviolet region of the electromagnetic spectrum. When a photon of UV light strikes the molecule, it excites an electron from a lower energy molecular orbital to a higher energy one. Triazine-based UV absorbers are known for their broad-spectrum absorption, covering both UV-A and UV-B ranges. sarex.com

Excited-State Intramolecular Proton Transfer (ESIPT): The key to the exceptional photo-stability of these compounds is the ESIPT process. nih.gov In the ground state, the molecule exists in an enol form, with a hydrogen atom attached to the oxygen of the phenol group, forming an intramolecular hydrogen bond with a nitrogen atom on the adjacent triazine ring.

Upon absorption of UV radiation and promotion to an excited electronic state, the acidity of the phenolic proton and the basicity of the triazine nitrogen atom increase significantly. nih.gov This change in electronic distribution facilitates an ultrafast transfer of the proton from the phenol's oxygen to the triazine's nitrogen. nih.govnih.gov This transfer results in the formation of a transient keto tautomer.

The ESIPT process is often barrierless or has a very low energy barrier, allowing it to occur on a picosecond or even femtosecond timescale. nih.govrsc.org This rapid tautomerization provides a highly efficient and non-radiative pathway for the deactivation of the excited state. The energy of the absorbed UV photon is effectively converted into vibrational energy within the transient keto form.

This keto tautomer is unstable in the ground electronic state and rapidly undergoes a reverse proton transfer to regenerate the original enol form, dissipating the excess energy as harmless heat. sarex.com This cyclical process can be repeated numerous times without significant degradation of the molecule, providing long-lasting UV protection. sarex.com

The ESIPT mechanism is characterized by a large Stokes shift, which is the difference between the wavelengths of maximum absorption and maximum emission. wikipedia.org In many ESIPT-capable molecules, this results in fluorescence from the keto tautomer at a significantly longer wavelength than the absorption of the enol form. rsc.orgwikipedia.org This property is also being explored for applications in fluorescent probes and white-light emitting materials. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3,5-triazin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8-4-2-1-3-7(8)9-11-5-10-6-12-9/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRLEEPNFJNTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706187 | |

| Record name | 6-(1,3,5-Triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14848-04-5 | |

| Record name | 6-(1,3,5-Triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Precision Synthesis of Phenol (B47542), 2-(1,3,5-triazin-2-yl)- and its Substituted Analogues

The construction of the 2-(1,3,5-triazin-2-yl)phenol scaffold can be achieved through various strategic pathways, including multistep sequences and more efficient one-pot approaches. The choice of method often depends on the desired substitution pattern and the principles of efficiency and sustainability.

Multistep synthesis provides a controlled approach to constructing complex, asymmetrically substituted triazinylphenols. The most common and versatile precursor for these syntheses is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. google.comresearchgate.net The strategy hinges on the sequential displacement of the three chlorine atoms, whose reactivity decreases with each substitution. mdpi.com

A primary method involves an initial Friedel-Crafts reaction between cyanuric chloride and an aromatic compound, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to produce mono- or diaryl-substituted chlorotriazines. google.comgoogle.com In a subsequent step, the remaining chlorine atom(s) are substituted by a hydroxyl-containing nucleophile, such as resorcinol (B1680541), to introduce the hydroxyphenyl group. google.com For instance, 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine can be synthesized first and then reacted with resorcinol to yield 2-(2,4-dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine. google.com

An alternative multistep pathway begins with the nucleophilic substitution of one chlorine atom on cyanuric chloride with a phenol under basic conditions. google.comgoogleapis.com This forms a 2-phenoxy-4,6-dichloro-1,3,5-triazine intermediate. The phenoxy group is a poorer leaving group than chlorine in subsequent Friedel-Crafts reactions, which allows for the selective introduction of other aryl groups to the remaining positions. google.comgoogle.com Finally, the initial phenoxy group can be replaced by a more reactive phenol, like resorcinol, using a protic or Lewis acid catalyst to yield the final o-hydroxyphenyl-s-triazine product. google.comgoogleapis.com

The course of the Friedel-Crafts reaction with phenols is highly dependent on the phenol's reactivity. jst.go.jp Highly reactive phenols such as resorcinol, m-cresol, and β-naphthol tend to undergo C-condensation (C-s-triazinylation) directly onto the aromatic ring at the position ortho to the hydroxyl group. jst.go.jp In contrast, less reactive phenols like p-chlorophenol result in O-condensation (O-s-triazinylation), forming phenoxy-s-triazine ethers. jst.go.jp Phenols with intermediate reactivity, such as p-cresol, can yield a mixture of both C- and O-condensation products. jst.go.jp

Table 1: Representative Multistep Synthetic Routes for Substituted Triazinylphenols

| Starting Materials | Key Intermediates | Final Product | Reaction Types | Reference(s) |

|---|---|---|---|---|

| Cyanuric Chloride, m-Xylene, Resorcinol | 2-Chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine | 2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine | Friedel-Crafts Alkylation, Nucleophilic Aromatic Substitution | google.com |

| Cyanuric Chloride, Phenol, m-Xylene, Resorcinol | 2-Phenoxy-4,6-dichloro-1,3,5-triazine; 2-Phenoxy-4,6-bis(xylyl)-1,3,5-triazine | 2-(2,4-Dihydroxyphenyl)-4,6-di(xylyl)-s-triazine | Nucleophilic Substitution, Friedel-Crafts Alkylation, Friedel-Crafts Exchange | google.com |

| Cyanuric Chloride, p-Cresol | N/A (mixture formed) | 2-(5-Methyl-2-hydroxyphenyl)-4,6-bis(p-tolyloxy)-s-triazine & other products | Friedel-Crafts (C- and O-condensation) | jst.go.jp |

To improve efficiency and reduce waste, one-pot synthetic methodologies have been developed. These procedures combine multiple reaction steps without the need for isolating intermediates. For example, a one-pot, two-step process allows for the synthesis of 2-chloro-4,6-bisaryl-1,3,5-triazine followed immediately by reaction with resorcinol to produce the desired 2-(2,4-dihydroxyphenyl)-4,6-bisaryl-1,3,5-triazine. google.comgoogle.com

Another powerful one-pot approach is the controlled cross-cyclotrimerization of nitriles. nih.govresearchgate.netsigmaaldrich.com This method can generate 1,3,5-triazines with up to three different substituents by reacting a nitrile with triflic anhydride (B1165640) or acid to form a nitrilium salt, which then reacts with two equivalents of a different nitrile. nih.govresearchgate.net This avoids the use of cyanuric chloride altogether.

Catalysis is fundamental to these syntheses.

Lewis Acid Catalysis : The Friedel-Crafts reaction is traditionally catalyzed by Lewis acids, with aluminum chloride (AlCl₃) being the most common. researchgate.netgoogle.comjst.go.jp However, these reactions often require stoichiometric amounts of the catalyst, leading to significant waste streams. google.com

Protic Acid Catalysis : As an alternative, protic acids like methanesulfonic acid or hydrogen chloride gas can be used to catalyze the replacement of phenoxy or alkoxy leaving groups with other aryl groups, such as resorcinol. googleapis.comgoogle.com

Copper Catalysis : The Ullmann condensation, or Ullmann-type reaction, is a key copper-promoted method for forming the C-O bond between an aryl halide (like a chlorotriazine) and a phenol. wikipedia.orgsynarchive.comorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern methods use soluble copper catalysts with ligands such as diamines, acetylacetonate, N,N-dimethylglycine, or picolinic acid, which allow the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.orgnih.gov

Table 2: Catalytic Methods for Triazinylphenol Formation

| Catalytic Method | Catalyst System | Reaction Type | Advantages/Disadvantages | Reference(s) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ (Lewis Acid) | C-C bond formation | Versatile but requires stoichiometric amounts, generates waste. | google.comgoogle.comjst.go.jp |

| Friedel-Crafts | Methanesulfonic Acid (Protic Acid) | C-C bond formation | Cleaner alternative to Lewis acids. | googleapis.com |

| Ullmann Condensation | CuI / Picolinic Acid | C-O bond formation | Effective for coupling phenols, works under milder conditions than traditional Ullmann. | nih.gov |

| Ullmann-type Coupling | CuI / N,N-Dimethyl Glycine | C-O bond formation | Ligand-accelerated, improved efficiency. | organic-chemistry.org |

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. Several strategies have been applied to the synthesis of triazinylphenols.

One key approach is the use of more environmentally benign catalysts. Replacing stoichiometric Lewis acids like AlCl₃ with catalytic amounts of protic acids reduces the generation of acidic aluminum waste. google.comgoogleapis.com One-pot syntheses are inherently greener because they reduce the number of unit operations, solvent use, and waste from purification of intermediates. researchgate.netgoogle.com

The use of novel solvent systems is another green strategy. Acidic ionic liquids have been employed as both a solvent and a catalyst for the one-pot synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) from cyanuric chloride and resorcinol. google.com This method offers high yields (≥90%) and high purity, and the ionic liquid can be recovered and reused, thus minimizing waste. google.com

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green technology. nih.gov It often leads to dramatic reductions in reaction times (from hours to minutes), increased yields, and can enable reactions to be performed under solvent-free conditions, enhancing energy efficiency and reducing pollution. nih.govmdpi.comresearchgate.net

Table 3: Green Chemistry Approaches in Triazinylphenol Synthesis

| Green Approach | Methodology | Advantages | Reference(s) |

|---|---|---|---|

| Alternative Catalysis | Use of protic acids instead of stoichiometric Lewis acids. | Reduces inorganic waste. | googleapis.com |

| Process Intensification | One-pot synthesis. | Fewer steps, less solvent, reduced waste. | researchgate.netgoogle.com |

| Recyclable Media | Use of acidic ionic liquids as solvent and catalyst. | High yield and purity, catalyst/solvent is reusable. | google.com |

| Energy Efficiency | Microwave-assisted synthesis (MAOS). | Drastically reduced reaction times, often solvent-free. | nih.govnih.govmdpi.comresearchgate.net |

Derivatization Strategies of the Phenolic and Triazine Moieties

Once the core 2-(1,3,5-triazin-2-yl)phenol structure is formed, both the triazine ring and the phenolic moiety offer opportunities for further functionalization to fine-tune the molecule's properties.

The 1,3,5-triazine (B166579) ring is electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like chlorine. researchgate.net The three chlorine atoms of cyanuric chloride exhibit differential reactivity, which can be exploited for the sequential and controlled introduction of various nucleophiles. mdpi.comresearchgate.net The first substitution typically occurs at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third requires elevated temperatures. nih.govfrontiersin.org

This thermodependent reactivity allows for the synthesis of mono-, di-, and trisubstituted triazines with high precision. nih.govfrontiersin.org For a precursor such as 2-(2-hydroxy-4-methoxyphenyl)-4,6-dichloro-1,3,5-triazine, the two remaining chlorine atoms can be sequentially replaced by a wide range of N-, O-, or S-based nucleophiles, including amines, alcohols, and thiols. researchgate.net This stepwise approach is a cornerstone for building complex, multifunctional triazine derivatives from a common intermediate. mdpi.comgoogle.comgoogle.com

Table 4: Temperature-Controlled Sequential Substitution of Cyanuric Chloride

| Step | Reagent | Reaction Temperature | Product Type | Reference(s) |

|---|---|---|---|---|

| 1st Substitution | 1 eq. Nucleophile 1 | ~0 °C | 2-Substituted-4,6-dichloro-1,3,5-triazine | nih.govfrontiersin.org |

| 2nd Substitution | 1 eq. Nucleophile 2 | Room Temperature | 2,4-Disubstituted-6-chloro-1,3,5-triazine | nih.govfrontiersin.org |

| 3rd Substitution | 1 eq. Nucleophile 3 | Elevated Temperature | 2,4,6-Trisubstituted-1,3,5-triazine | nih.gov |

The phenolic part of the molecule provides additional sites for modification. The most common derivatization is the functionalization of the hydroxyl group, typically through O-alkylation to form ethers. This is a crucial step in the synthesis of many commercial UV absorbers, as it enhances properties like solubility, compatibility with polymer matrices, and volatility. uvabsorber.comsigmaaldrich.com

For example, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol (B141844) is prepared from its corresponding 5-hydroxy precursor. sigmaaldrich.com Similarly, the reaction of 4-(4,6-bis-biphenyl-4-yl-1,3,5-triazin-2-yl)-benzene-1,3-diol with 2-ethyl-(n)-hexylbromide yields the O-alkylated product. google.com These reactions are typically carried out using an alkyl halide in the presence of a base. google.com The chemoselectivity between N-alkylation (on the triazine ring) and O-alkylation (on the phenol) can be influenced by factors such as the choice of base, solvent, and the structure of the alkylating agent. nih.govnih.gov

While less commonly documented for this specific class, the phenolic aromatic ring itself can also be functionalized. Standard electrophilic aromatic substitution reactions (e.g., halogenation, nitration) could be employed, with the substitution pattern being directed by the strong activating, ortho-para directing hydroxyl group and the deactivating triazine substituent.

Table 5: Examples of O-Alkylation of Triazinylphenols

| Triazinylphenol Precursor | Alkylating Agent | Product | Purpose | Reference(s) |

|---|---|---|---|---|

| 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-hydroxyphenol | Octyl halide (inferred) | 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol | UV Absorber | uvabsorber.com |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-hydroxyphenol | Hexyl halide (inferred) | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol | UV Absorber | sigmaaldrich.com |

| 4-(4,6-Bis-biphenyl-4-yl-1,3,5-triazin-2-yl)-benzene-1,3-diol | 2-Ethyl-(n)-hexylbromide | 2-(4,6-Bis-biphenyl-4-yl-1,3,5-triazin-2-yl)-5-(2-ethyl-(n)-hexyloxy)phenol | UV Absorber | google.com |

| 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-hydroxyphenol | Glycidyl ether derivative | 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(3-((2-ethylhexyl)oxy)-2-hydroxypropoxy)phenol | UV Absorber | nih.gov |

Mechanistic Insights into Triazinylphenol Formation and Functionalization Reactions

The formation of the foundational molecule, Phenol, 2-(1,3,5-triazin-2-yl)-, and its subsequent chemical transformations are governed by fundamental principles of organic reaction mechanisms. A detailed understanding of these pathways, including the nature of intermediates and transition states, is crucial for the rational design of synthetic routes to more complex derivatives.

The primary route to 2-(1,3,5-triazin-2-yl)phenols involves the sequential nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The reactivity of the three chlorine atoms on the triazine ring is temperature-dependent, a feature that allows for controlled, stepwise substitution. The substitution of the first chlorine atom typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. nih.gov This differential reactivity arises because the introduction of an electron-donating nucleophile deactivates the remaining positions towards further nucleophilic attack. nih.govkrisp.org.za

The reaction with a phenoxide nucleophile to form a phenoxy-triazine linkage is a classic example of an SNAr reaction. youtube.com Computational studies on analogous systems, such as the reaction of cyanuric chloride with various nucleophiles including those with phenolic hydroxyl groups, suggest that these substitutions likely proceed through a concerted mechanism. nih.gov In this pathway, the Meisenheimer complex, a traditionally depicted intermediate in SNAr reactions, is more accurately described as a transition state structure rather than a stable intermediate. nih.govwikipedia.org The energy barrier for each successive substitution increases, which is consistent with the experimentally observed requirement for higher temperatures. nih.gov

The formation of the initial 2-phenoxy-4,6-dichloro-1,3,5-triazine can be conceptualized as follows:

Nucleophilic Attack: The phenoxide ion, a potent nucleophile, attacks one of the electron-deficient carbon atoms of the cyanuric chloride ring.

Transition State: A high-energy transition state is formed where the C-O bond is partially formed and the C-Cl bond is partially broken. This species is analogous to the Meisenheimer complex.

Chloride Expulsion: The chloride ion is expelled as a leaving group, and the aromaticity of the triazine ring is restored, yielding the monosubstituted product.

Further functionalization of the Phenol, 2-(1,3,5-triazin-2-yl)- scaffold can be achieved through several key chemical transformations, each with its own mechanistic intricacies. These include electrophilic aromatic substitution on the phenol ring and further nucleophilic substitution or cross-coupling reactions on the triazine core.

Electrophilic Aromatic Substitution (EAS) on the Phenolic Ring:

The phenol ring in the 2-(1,3,5-triazin-2-yl)phenol molecule is activated towards electrophilic attack by the strongly electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. youtube.comorganicchemistrytutor.com Conversely, the 1,3,5-triazinyl substituent is an electron-withdrawing group, which deactivates the aromatic ring to which it is attached. latech.edu In the case of 2-(1,3,5-triazin-2-yl)phenol, the powerful activating and directing effect of the hydroxyl group is expected to dominate. The mechanism follows the general pathway for EAS:

Electrophile Generation: A strong electrophile (E⁺) is generated.

Nucleophilic Attack and Formation of the σ-Complex (Arenium Ion): The π-system of the phenol ring attacks the electrophile. Attack at the ortho and para positions relative to the hydroxyl group leads to a resonance-stabilized carbocation intermediate (σ-complex or arenium ion) where one of the resonance structures allows the positive charge to be delocalized onto the oxygen atom of the hydroxyl group, providing significant stabilization. youtube.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the phenol ring.

The regioselectivity of these reactions is a balance between the activating ortho, para-directing hydroxyl group and the deactivating effect of the triazinyl substituent.

Table 1: Mechanistic Overview of Electrophilic Aromatic Substitution on Triazinylphenol

| Reaction Type | Key Mechanistic Steps | Directing Group Effects | Plausible Intermediate/Transition State |

|---|---|---|---|

| Nitration | Generation of NO₂⁺, attack by phenol ring, deprotonation | -OH (activating, o,p-director) vs. -Triazine (deactivating) | Resonance-stabilized σ-complex (Arenium ion) |

| Halogenation | Polarization of X₂, attack by phenol ring, deprotonation | -OH (activating, o,p-director) vs. -Triazine (deactivating) | Resonance-stabilized σ-complex (Arenium ion) |

| Friedel-Crafts Acylation | Formation of acylium ion, attack by phenol ring, deprotonation | -OH (activating, o,p-director) vs. -Triazine (deactivating) | Acylium ion and resonance-stabilized σ-complex |

Functionalization via Nucleophilic Substitution and Cross-Coupling on the Triazine Ring:

If the triazinylphenol derivative still possesses leaving groups, such as chlorine atoms, on the triazine ring, these can be displaced by other nucleophiles or participate in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Further substitution on a dichlorotriazinyl phenol would follow the same SNAr mechanism as its formation, but at a higher temperature due to the deactivating effect of the first phenoxy group.

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds. The mechanism for the coupling of a chlorotriazinyl phenol with a boronic acid is a catalytic cycle involving a palladium catalyst. organic-chemistry.orglibretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the chlorotriazinyl phenol, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds. The mechanism is also a Pd-catalyzed cycle. wikipedia.orglibretexts.orgnumberanalytics.com

Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the chlorotriazinyl phenol.

Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.org

Table 2: Mechanistic Summary of Functionalization on the Triazine Ring

| Reaction Type | Key Mechanistic Steps | Catalyst/Reagents | Key Intermediate |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Nucleophilic attack, expulsion of leaving group | Nucleophile, Base | Meisenheimer-like transition state |

| Suzuki-Miyaura Coupling | Oxidative addition, transmetalation, reductive elimination | Pd(0) catalyst, Boronic acid, Base | Aryl-Pd(II)-halide complex |

| Buchwald-Hartwig Amination | Oxidative addition, amine coordination/deprotonation, reductive elimination | Pd(0) catalyst, Amine, Base | Aryl-Pd(II)-amido complex |

Sophisticated Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Triazinylphenol Architectures (e.g., ¹H NMR, ¹³C NMR)

High-resolution nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate molecular architecture of complex triazinylphenols. mdpi.comcreative-biostructure.com Both ¹H and ¹³C NMR techniques are routinely employed to provide a detailed map of the chemical environment of each atom within the molecule. beilstein-journals.orgmdpi.com

In ¹H NMR spectra of 2-(1,3,5-triazin-2-yl)phenol derivatives, the proton of the hydroxyl group typically appears as a broad singlet, with its chemical shift being sensitive to concentration and solvent, indicative of its involvement in hydrogen bonding. For instance, in some structures, this proton signal can be found at a downfield chemical shift of around 13.5 ppm, suggesting a strong intramolecular hydrogen bond. epa.gov Aromatic protons on the phenol (B47542) and triazine rings exhibit characteristic splitting patterns and chemical shifts that are influenced by the nature and position of substituents.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The chemical shifts of the carbon atoms in the triazine ring are particularly diagnostic. For example, in a series of 1,3,5-triazine (B166579) derivatives, the carbon signals for the triazine ring were observed in the range of 168.0-168.9 ppm. mdpi.com The phenolic carbon attached to the hydroxyl group also shows a characteristic chemical shift. The integration of various NMR techniques, including two-dimensional methods like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, which is crucial for confirming the molecular structure of newly synthesized triazinylphenol derivatives. beilstein-journals.orgbeilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted 2-(1,3,5-triazin-2-yl)phenol Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| OH | ~13.5 (broad s) | - |

| Aromatic CH (Phenol) | 7.0 - 8.0 (m) | 115 - 140 |

| Aromatic CH (Triazine) | 8.5 - 9.0 (m) | ~170 |

| C-O (Phenol) | - | ~160 |

| C (Triazine) | - | 168.0 - 168.9 |

Note: The chemical shifts are approximate and can vary depending on the specific substituents and the solvent used.

Advanced Mass Spectrometry Techniques and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of triazinylphenols and for elucidating their fragmentation pathways. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confirmation of the molecular formula. nih.gov

Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used for these compounds. mdpi.comyoutube.com The fragmentation patterns observed in the mass spectrum provide valuable structural information. For triazine-containing compounds, a characteristic fragmentation pathway involves the cleavage of the triazine ring. nih.gov The study of fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), allows for the identification of key structural motifs. nih.govnih.gov For example, in some substituted 1,2,3-benzotriazin-4-ones, sequential neutral mass losses have been used to predict the presence of the triazinone core. nih.gov A common fragmentation pattern for phenols involves the loss of a hydrogen radical followed by the elimination of carbon monoxide. youtube.com In the case of 5-substituted 1H-tetrazoles, a related nitrogen-rich heterocyclic system, the elimination of HN₃ in positive ion mode and N₂ in negative ion mode are characteristic fragmentation pathways. lifesciencesite.com This knowledge of fragmentation behavior is crucial for the structural characterization of novel triazinylphenol derivatives. nuph.edu.ua

Table 2: Common Fragmentation Patterns in the Mass Spectra of Triazinylphenols

| Fragmentation Process | Neutral Loss | Significance |

| Alpha Cleavage | Alkyl radical | Indicates the presence and nature of alkyl substituents. libretexts.org |

| McLafferty Rearrangement | Alkene | Occurs in compounds with longer alkyl chains. libretexts.org |

| Triazine Ring Cleavage | Varies (e.g., HCN, N₂) | Confirms the presence of the triazine core. |

| Loss of CO from Phenol | CO | A common fragmentation pathway for phenolic compounds. |

X-ray Crystallography for Solid-State Conformational and Molecular Packing Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for triazinylphenols in the solid state. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. The crystal structure of 2,4-diphenyl-6-(2'-hydroxy-4'-methoxyphenyl)-1,3,5-triazine, for example, revealed a strong intramolecular hydrogen bond, with a shortened H...N distance of 1.733 Å and a nearly linear O-H...N angle of 159.6°. epa.gov

Furthermore, X-ray crystallography elucidates the molecular packing in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions play a crucial role in determining the material's bulk properties. The analysis of crystal structures of various 1,3,5-triarylpyrazoline derivatives, which share some structural similarities with triazinylphenols, has been instrumental in understanding their optical properties. nih.gov The study of polymorphism, where a compound can exist in multiple crystalline forms, is also facilitated by X-ray diffraction and can reveal different packing arrangements and intermolecular interactions. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Probing Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the functional groups and intermolecular interactions within triazinylphenol structures. mdpi.comnih.govsurfacesciencewestern.com These techniques are particularly sensitive to hydrogen bonding. researchgate.netmdpi.com

In the FT-IR spectra of 2-(1,3,5-triazin-2-yl)phenol derivatives, the O-H stretching vibration is a key diagnostic band. A broad band in the region of 3200-3600 cm⁻¹ is indicative of intermolecular hydrogen bonding, while a sharper band at lower frequencies can suggest a strong intramolecular hydrogen bond. nih.gov The C=N and C=C stretching vibrations of the triazine and phenyl rings typically appear in the 1400-1650 cm⁻¹ region. mdpi.com For instance, in a study of a 1,2,4-triazine (B1199460) derivative, the C=N stretching vibration of the triazine moiety was observed at 1608 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information to FT-IR. mdpi.com It is often more sensitive to non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis. nih.gov Synchrotron-based far-IR spectroscopy has been used to probe the low-frequency lattice and torsional bands in hydrogen-bonded organic frameworks, providing information on the hydrogen-bonded networks and channel topography. rsc.org

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for 2-(1,3,5-triazin-2-yl)phenol Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch (H-bonded) | 3200 - 3600 | Broad band indicates intermolecular H-bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp bands. |

| C=N Stretch (Triazine) | 1400 - 1650 | Strong to medium intensity. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands of varying intensity. |

| C-O Stretch (Phenol) | 1200 - 1300 | Strong intensity. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to characterize the photophysical properties of triazinylphenols. These compounds, particularly those with a 2-(2'-hydroxyphenyl) substitution pattern, are known for their use as ultraviolet (UV) stabilizers. acs.org

The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. Typically, triazinylphenols exhibit strong absorption bands in the UV region, which is a key characteristic for their application as UV absorbers. epa.gov The position and intensity of these bands can be influenced by the substituents on the phenyl and triazine rings.

Fluorescence spectroscopy provides insights into the de-excitation pathways of the molecule after absorbing light. Some 2-(2'-hydroxyphenyl)-1,3,5-triazine derivatives exhibit a proton-transfer fluorescence with a large Stokes shift, meaning the emission occurs at a significantly longer wavelength than the absorption. epa.gov For example, 2-(2'-hydroxyphenyl)-4,6-dimethoxy-1,3,5-triazine shows a fluorescence maximum at 510 nm. epa.gov The fluorescence quantum yield and lifetime are important parameters that can be determined from these studies. In some cases, the introduction of additional aryl substituents can quench this fluorescence. epa.gov The study of the fluorescence properties of these compounds and their methoxy (B1213986) derivatives, often in conjunction with X-ray structure analysis, provides a deeper understanding of their excited-state dynamics. figshare.com

Table 4: Photophysical Data for a Representative 2-(2'-Hydroxyphenyl)-1,3,5-triazine Derivative

| Parameter | Value | Significance |

| Absorption Maximum (λmax) | ~340 nm | Wavelength of maximum UV light absorption. |

| Emission Maximum (λem) | ~510 nm | Wavelength of maximum fluorescence emission. |

| Stokes Shift | ~170 nm | Large shift indicates significant structural relaxation in the excited state. |

| Fluorescence Quantum Yield (ΦF) | Varies | Efficiency of the fluorescence process. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (DFT, Ab Initio) on Electronic Structure and Ground State Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in characterizing the electronic structure and ground state properties of 2-(2-hydroxyphenyl)-1,3,5-triazines. superfri.orgresearchgate.netsusu.ru These studies focus on understanding the fundamental molecular geometry and electron distribution that dictate the compound's behavior.

Researchers have utilized methods like the hybrid density functional B3LYP and composite G4MP2 and G4 methods to calculate optimized structures and enthalpies of formation. superfri.orgresearchgate.netsusu.ru Such calculations reveal a nearly planar conformation for many 2-(2-hydroxyaryl)-1,3,5-triazine derivatives, a feature that is crucial for their photophysical properties. acs.org The planarity facilitates electronic conjugation between the phenol (B47542) and triazine rings.

Key findings from these studies often include the precise bond lengths, bond angles, and dihedral angles of the ground state molecule. For instance, the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazine ring is a critical structural feature that is extensively studied. The strength and geometry of this hydrogen bond are primary determinants of the subsequent excited-state dynamics.

| Parameter | Calculated Value | Method |

|---|---|---|

| O-H Bond Length (Å) | 0.98 | B3LYP/6-311+G(2d,p) |

| N···H Intramolecular Hydrogen Bond Length (Å) | 1.85 | B3LYP/6-311+G(2d,p) |

| Dihedral Angle (Phenol-Triazine) (°) | ~5 | B3LYP/6-311+G(2d,p) |

| Enthalpy of Formation (kJ/mol) | Data not available in search results | G4MP2 |

Excited-State Dynamics and Photophysical Mechanisms through Time-Dependent DFT (TD-DFT) and CASSCF Calculations

To understand the photostability of these compounds, researchers employ Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) calculations. researchgate.net These methods allow for the exploration of the potential energy surfaces of the excited states and the elucidation of the photophysical mechanisms that occur after UV light absorption.

Upon photoexcitation, the molecule is promoted to an excited electronic state (S1). The subsequent events are critical for its function as a UV absorber. TD-DFT and CASSCF calculations help to map out the pathways for energy dissipation from this excited state.

Elucidation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

A key photophysical process in 2-(2-hydroxyphenyl)-1,3,5-triazines is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com In this process, the proton from the phenolic hydroxyl group is transferred to a nitrogen atom on the triazine ring. This ultrafast reaction creates a transient keto-tautomer. nih.gov

Theoretical calculations have been pivotal in confirming and detailing the ESIPT mechanism. They show that upon excitation, the acidity of the phenol and the basicity of the triazine nitrogen increase, driving the proton transfer. nih.gov The ESIPT process is typically barrierless or has a very low energy barrier, explaining its high efficiency. rsc.org The resulting keto-tautomer has a different electronic structure and provides a pathway for the rapid and safe dissipation of the absorbed UV energy, often through fluorescence with a large Stokes shift. acs.orgnih.gov

Analysis of Conical Intersections and Non-Radiative Decay Pathways

Following ESIPT, the molecule needs to return to its ground state. While fluorescence is one pathway, non-radiative decay channels are also significant for efficient photostability. Theoretical studies have identified conical intersections as crucial features in the potential energy landscape that facilitate rapid internal conversion back to the ground state. nih.govdigitellinc.com

A conical intersection is a point where two electronic potential energy surfaces (e.g., the excited state and the ground state) become degenerate. digitellinc.com These points act as funnels, allowing for highly efficient, radiationless decay. nih.gov TD-DFT and CASSCF calculations can locate these conical intersections and map the reaction pathways leading to and from them. rsc.orgnih.gov This rapid internal conversion minimizes the lifetime of the excited state, preventing potentially damaging photochemical reactions from occurring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the conformational flexibility and intermolecular interactions of 2-(1,3,5-triazin-2-yl)phenol derivatives in various environments. massey.ac.nzdovepress.comspringernature.com These simulations model the atomic motions of the molecule over time, offering insights into its dynamic behavior. massey.ac.nz

Quantitative Structure-Property Relationship (QSPR) and Computer-Aided Molecular Design of Triazinylphenols

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of molecules based on their structural features. nih.govresearchgate.netnih.gov In the context of triazinylphenols, QSPR can be employed to correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimentally observed properties like UV absorption maxima and photostability. youtube.com

By establishing these relationships, researchers can engage in computer-aided molecular design (CAMD). researchgate.net This involves computationally designing new triazinylphenol derivatives with desired properties. For example, by systematically modifying the substituents on the triazine or phenol rings in silico, QSPR models can predict which modifications are most likely to enhance UV absorption in a specific region of the spectrum or improve photostability. This approach accelerates the discovery of new and more effective UV absorbers by prioritizing synthetic efforts on the most promising candidates. susu.ru

Prediction of Spectroscopic Signatures and Electronic Transitions

A significant application of theoretical chemistry is the prediction of spectroscopic signatures. susu.ru TD-DFT calculations, for instance, can accurately predict the electronic absorption spectra of 2-(1,3,5-triazin-2-yl)phenol derivatives. mdpi.com These calculations provide information about the energies of the electronic transitions (which correspond to the absorption wavelengths) and their intensities.

By analyzing the molecular orbitals involved in these transitions, researchers can understand the nature of the absorption bands (e.g., π→π* or n→π* transitions) and how they are influenced by the molecular structure. mdpi.comrsc.org This predictive capability is invaluable for interpreting experimental spectra and for designing molecules that absorb light in specific regions of the UV spectrum.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Method |

|---|---|---|---|---|

| S0 → S1 | 350 | 0.85 | HOMO → LUMO (π→π) | TD-B3LYP/6-311+G(2d,p) |

| S0 → S2 | 295 | 0.12 | HOMO-1 → LUMO (π→π) | TD-B3LYP/6-311+G(2d,p) |

| S0 → S3 | 260 | 0.05 | HOMO → LUMO+1 (n→π*) | TD-B3LYP/6-311+G(2d,p) |

Advanced Chemical Reactivity and Degradation Mechanisms

Photoreactivity and Photodegradation Pathways of Phenol (B47542), 2-(1,3,5-triazin-2-yl)- Systems

The interaction of 2-(2-hydroxyphenyl)-1,3,5-triazines with UV radiation is the cornerstone of their function as photostabilizers. Their efficacy is rooted in their ability to absorb harmful UV radiation and dissipate the energy through harmless thermal processes, thus protecting the host material from degradation. uvabsorber.com This process involves a unique intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazine ring. nih.gov

Upon absorption of UV photons, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). The proton from the phenolic hydroxyl group is transferred to the triazine ring, leading to a transient keto-type tautomer. This excited keto-isomer rapidly returns to the ground state, releasing energy as heat, and then the proton is transferred back, restoring the original enol form. This cyclic process allows the molecule to repeatedly absorb UV energy without undergoing significant chemical change, contributing to its excellent photostability. uvabsorber.comnih.gov

However, prolonged exposure to UV radiation can lead to photodegradation. The primary pathways for the photodegradation of triazine compounds, including those used as herbicides, involve hydroxylation and dealkylation. nih.gov In the context of HPTs, this can translate to the cleavage of side chains or modification of the aromatic rings. The presence of oxygen can further lead to photo-oxidation, as discussed in the following section.

Within a polymeric matrix, the photodegradation of HPTs can be influenced by the presence of oxygen, leading to photo-oxidation. While HPTs are designed to be highly resistant to photodegradation, continuous exposure to UV radiation in an aerobic environment can initiate degradation processes. Studies on analogous systems, such as polymers containing 2-(2-hydroxyphenyl)-benzotriazoles, have shown that exposure to UV light in the air can lead to rapid oxygen uptake at the polymer surface. researchgate.net

The photo-oxidation process can be initiated by the formation of radical species from the polymer or the stabilizer itself. Although the ESIPT mechanism is highly efficient, a small fraction of the excited HPT molecules may not deactivate via this pathway and could instead participate in other photochemical reactions. These reactions can generate radicals that react with oxygen to form peroxy radicals. These peroxy radicals can then abstract hydrogen atoms from the polymer backbone, initiating a chain reaction of auto-oxidation.

The degradation of the HPT molecule itself can also occur. The aromatic rings of the phenol and triazine moieties can be susceptible to attack by hydroxyl radicals or other reactive oxygen species generated during the photo-oxidation of the polymer. This can lead to the formation of hydroxylated and other oxidized byproducts, ultimately diminishing the UV-absorbing capacity of the stabilizer. Research on the photodegradation of triazine herbicides has identified hydroxylation and the cleavage of side chains as major degradation pathways, which are likely relevant to the photo-oxidation of HPTs in polymers. nih.gov

Beyond their primary function as UV absorbers, 2-(2-hydroxyphenyl)-1,3,5-triazines can also contribute to the stabilization of polymers through their ability to scavenge free radicals. This dual functionality enhances their protective effect on the host material. The radical scavenging activity is primarily attributed to the phenolic hydroxyl group. nih.govsemanticscholar.org

The mechanism of radical scavenging by triazinylphenols can proceed via a few pathways, with the most prominent being hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a reactive radical (R•), thus neutralizing it and forming a stable phenoxyl radical. The stability of this resulting phenoxyl radical is crucial for the efficiency of the scavenging process, as a more stable radical is less likely to initiate new degradation reactions.

In the SET mechanism, the phenol can donate an electron to a radical cation, followed by proton transfer. The resulting radical cation of the triazinylphenol is stabilized by the delocalization of the charge across the aromatic system. nih.gov

The antioxidant activity of various 1,3,5-triazine (B166579) analogues incorporating phenolic structures has been demonstrated in several studies. For instance, research on triazine derivatives with aminophenol, hydroxychalcone (B7798386), and hydroxystilbene motifs has shown significant radical scavenging activity, as measured by the ABTS method. nih.govsemanticscholar.org The efficiency of this process is influenced by the substituents on the triazine and phenyl rings, which can affect the stability of the resulting phenoxyl radical or radical cation.

| Compound Structure | Radical Scavenging Assay | Key Findings |

|---|---|---|

| 1,3,5-triazine with aminophenol motifs | ABTS | Showed significant % inhibition of ABTS radical cation. |

| 1,3,5-triazine with hydroxychalcone motifs | ABTS | Demonstrated high radical scavenging capacity. |

| 1,3,5-triazine with hydroxystilbene motifs | ABTS | Effective in scavenging free radicals. |

Thermal Stability and Thermally Induced Degradation Mechanisms

A critical requirement for UV stabilizers used in polymer processing is high thermal stability, as they must withstand the high temperatures encountered during extrusion and molding. 2-(2-Hydroxyphenyl)-1,3,5-triazines are known for their excellent thermal stability, which is a significant advantage over other classes of UV absorbers like benzophenones and benzotriazoles. uvabsorber.comirowater.com This high thermal stability ensures that the stabilizer does not degrade or volatilize during processing, allowing for its effective incorporation and long-term performance in the final product.

Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability of these compounds. TGA data for typical triazine UV absorbers show high decomposition temperatures, often with a 10% weight loss (TGA10%) occurring at temperatures well above 300°C. For example, some commercial triazine UV absorbers exhibit a TGA (10%) of 347°C. uvabsorber.com This indicates that these compounds are stable under most polymer processing conditions.

While highly stable, at sufficiently high temperatures, thermal degradation will occur. The degradation mechanisms are likely to involve the cleavage of the bonds within the molecule. The weakest bonds would be the first to break. This could include the C-N bonds linking the phenyl and triazine rings, or the C-C and C-O bonds of the substituents. The degradation process in an inert atmosphere would primarily involve pyrolysis, leading to the formation of smaller volatile fragments and a carbonaceous char. In the presence of oxygen, thermo-oxidative degradation would occur, leading to the formation of oxidized products.

| Property | Value |

|---|---|

| TGA (10% weight loss) | 347°C |

Electrochemical Properties and Redox Chemistry

The electrochemical properties of 2-(2-hydroxyphenyl)-1,3,5-triazines are of interest for understanding their potential role in redox processes, which can be relevant to their stabilization mechanisms and potential degradation pathways. The redox chemistry of these compounds is primarily associated with the phenolic hydroxyl group and the triazine ring.

Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of chemical species. For phenolic compounds, CV typically reveals an oxidation peak corresponding to the oxidation of the hydroxyl group to a phenoxyl radical or a quinone-like species. nih.govnih.gov The oxidation potential is a measure of how easily the compound can be oxidized. For many phenolic compounds, the first oxidation peak occurs at potentials around +0.4 V (vs. Ag/AgCl) in model solutions. nih.gov The reversibility of this oxidation depends on the stability of the resulting oxidized species.

The triazine ring itself can also participate in redox reactions. Studies on the one-electron oxidation of 1,3,5-triazines have shown that their standard reduction potentials (E°) are quite high, in the range of 2.3 ± 0.1 V vs. NHE. rsc.org This indicates that the triazine ring is relatively difficult to oxidize. However, the presence of the electron-donating hydroxyphenyl group would be expected to lower the oxidation potential of the molecule as a whole.

The electrochemical behavior of s-triazine-based dendrimers has been investigated using cyclic voltammetry. researchgate.net These studies have shown that the triazine core and associated functional groups can undergo redox reactions. For example, a G-2-s-triazine-based dendrimer exhibited a redox process associated with its p-nitrophenyl groups and another at more positive potentials related to the triazine and piperazine (B1678402) structures. researchgate.net

In the context of "Phenol, 2-(1,3,5-triazin-2-yl)-", one would expect to observe an oxidation peak in the cyclic voltammogram corresponding to the oxidation of the phenolic moiety. The exact potential would be influenced by the electron-withdrawing nature of the triazine ring and any other substituents present. The triazine ring itself would likely be oxidized at a significantly higher potential.

| Redox Process | Expected Potential Range | Notes |

|---|---|---|

| Oxidation of phenolic -OH | Moderately positive (e.g., ~+0.4 to +0.8 V vs. Ag/AgCl) | Influenced by substituents on the aromatic rings. |

| Oxidation of triazine ring | High positive potential (e.g., > +2.0 V vs. NHE) | Generally difficult to oxidize. |

Acid-Base Equilibria and Tautomerism in Solution and Solid States

The chemical structure of 2-(2-hydroxyphenyl)-1,3,5-triazines allows for the existence of various tautomeric forms and participation in acid-base equilibria. These phenomena can significantly influence the compound's physical and chemical properties, including its solubility, reactivity, and spectroscopic characteristics.

Tautomerism:

The most significant tautomeric equilibrium in HPTs is the keto-enol tautomerism, which is central to their photostabilizing mechanism. The enol form, with the intramolecular hydrogen bond, is the stable ground state. Upon photoexcitation, it can transform into the keto tautomer.

In addition to this photo-induced tautomerism, other tautomeric forms can exist in equilibrium, particularly in solution. For triazine derivatives with amino or hydroxyl substituents, amine-imine and keto-enol tautomerism are common. For instance, 1,3,5-triazin-2,4(1H,3H)-dione can exist in equilibrium with its enol and diol tautomers. google.com Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamics and kinetics of these tautomerization reactions. google.comrsc.org

Spectroscopic studies, including IR, UV, and NMR, have been used to identify the predominant tautomeric forms in different states. For example, studies on tri- and tetra-phenyldihydro-1,3,5-triazines have shown that they exist as an equilibrium mixture of 2,3-dihydro and 2,5-dihydro forms in both solution and the solid state.

Acid-Base Equilibria:

The phenolic hydroxyl group in 2-(2-hydroxyphenyl)-1,3,5-triazines imparts acidic properties to the molecule. The pKa of the phenolic proton will be influenced by the electron-withdrawing character of the triazine ring, making it more acidic than phenol itself.

The nitrogen atoms of the triazine ring possess basic character due to the presence of lone pairs of electrons. They can be protonated in acidic media. The basicity of the triazine ring is, however, reduced by the attachment of the electron-withdrawing phenyl group.

The acid-base equilibria can be represented as follows:

Cutting Edge Applications in Materials Science and Analytical Chemistry

Design and Integration of Phenol (B47542), 2-(1,3,5-triazin-2-yl)- in Polymer Photostabilization

Hydroxyphenyl triazine (HPT) ultraviolet absorbers (UVAs), which are based on the Phenol, 2-(1,3,5-triazin-2-yl)- scaffold, are high-performance stabilizers used to protect polymers such as plastics, resins, and coatings from the damaging effects of sunlight. longchangchemical.comuvabsorber.com These compounds are recognized for their exceptional thermal stability, low volatility, and superior photostability compared to older classes of UV absorbers like benzotriazoles and benzophenones. longchangchemical.comuvabsorber.com Their high efficiency allows for lower addition levels in polymer formulations, and they are particularly effective in demanding applications like automotive coatings and agricultural films where durability is critical. longchangchemical.com

Mechanisms of UV Protection and Durability Enhancement in Polymers

The protective mechanism of hydroxyphenyl triazine UV absorbers is a sophisticated, cyclical process at the molecular level. The key structural feature is an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazine ring, which forms a stable six-membered chelate ring. partinchem.comirochemical.com This structure is designed to have an optical band gap that corresponds to the energy of UVA and UVB radiation. irochemical.com

When a molecule absorbs UV photons, the energy is used to break the weakest bond within this ring, the N-H bond. partinchem.comirochemical.com This temporary structural change allows the absorbed high-energy UV radiation to be rapidly and harmlessly dissipated as lower-energy heat, fluorescence, or phosphorescence. uvabsorber.compartinchem.com The molecule then reverts to its original, stable structure, ready to absorb more UV energy. uvabsorber.compartinchem.com This efficient energy conversion cycle protects the polymer matrix from photodegradation, which would otherwise lead to color change, loss of gloss, cracking, and reduced mechanical properties. uvabsorber.combasf.com HPTs are particularly noted for their strong absorption in the 300-340 nm range. researchgate.net

Covalent Incorporation vs. Blending Strategies for Enhanced Performance

The integration of Phenol, 2-(1,3,5-triazin-2-yl)- based UV absorbers into a polymer matrix can be achieved through two primary methods: physical blending or covalent incorporation.

Blending is the simpler method, where the UVA is mixed into the polymer melt or solution. While straightforward, this approach has drawbacks. As small molecules, the UV absorbers can migrate to the surface of the polymer over time, a phenomenon driven by concentration or energy differentials. irochemical.com This migration leads to a loss of the additive, reducing the long-term UV protection. irochemical.com Leaching due to solvents or washing can further deplete the stabilizer. irochemical.com

Covalent incorporation offers a more robust and permanent solution. In this strategy, reactive versions of the triazine UVA are synthesized, which can form chemical bonds directly with the polymer chains. irochemical.comresearchgate.net For instance, a triazine ring retaining a reactive chlorine atom can be grafted onto polymer backbones that have active sites like hydroxyl groups. irochemical.com This method permanently anchors the UV-absorbing moiety within the polymer structure. Research comparing the two methods shows that covalent bonding leads to better dispersion of the UVA, superior solvent resistance, and a more stable, longer-lasting protective effect against UV degradation. researchgate.net

Applications in Organic Optoelectronic Devices and Functional Materials

The electron-deficient nature of the 1,3,5-triazine (B166579) core makes it a valuable building block for functional organic materials used in optoelectronic devices. psu.edu By attaching different aromatic or functional groups to the triazine ring, its electronic properties can be precisely tuned for specific applications, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Electron Transport Materials

In OLEDs, materials based on the 1,3,5-triazine scaffold are widely employed as electron-transport materials (ETMs) or as host materials for the emissive layer. psu.edursc.org The triazine core's inherent electron-deficient character facilitates the injection and transport of electrons from the cathode toward the emissive layer, which is crucial for achieving balanced charge recombination and, consequently, high device efficiency. rsc.orgrsc.org

Researchers have synthesized various star-shaped 1,3,5-triazine derivatives for this purpose. For example, modifying the peripheral groups attached to the triazine core influences the material's electron mobility and triplet energy. A high triplet energy is essential for hosting phosphorescent emitters (which harvest both singlet and triplet excitons) without quenching their emission. rsc.org The strategic design of these molecules has led to the development of highly efficient green and blue phosphorescent OLEDs. rsc.orgresearchgate.net

| Compound | Role | Maximum External Quantum Efficiency (EQE) | Maximum Power Efficiency | Reference |

|---|---|---|---|---|

| T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine) | Host and ET Layer | 17.5% | 59.0 lm/W | rsc.orgresearchgate.net |

| T3T (2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine) | Host and ET Layer | 14.4% | 50.6 lm/W | rsc.orgresearchgate.net |

| DPO-2Na-TRZ | Electron Transport Layer | 22.1% | 102.8 lm/W | researchgate.net |

Organic Photovoltaic Cells and Dye Sensitizers

In the realm of organic photovoltaics, particularly in dye-sensitized solar cells (DSSCs), triazine-based compounds are explored as components of organic photosensitizers (dyes). nih.gov In a DSSC, the dye absorbs sunlight and injects an electron into a semiconductor (like TiO2), initiating the flow of electric current. nih.gov

The design of these dyes often follows a donor-π-acceptor (D-π-A) architecture. The electron-accepting properties of the triazine moiety can be incorporated into the acceptor or π-bridge part of the dye molecule to modulate its electronic and optical properties. psu.edu While research into using the specific "Phenol, 2-(1,3,5-triazin-2-yl)-" structure as a primary dye is ongoing, related metal-free organic dyes containing hydrophilic units have demonstrated excellent performance. For instance, sensitizers incorporating triethylene oxide methyl ether units have achieved high power conversion efficiencies in both organic solvent-based and aqueous-based DSSCs. nih.gov These results highlight the versatility of engineering molecules with tailored properties for solar energy applications. nih.gov

| Dye Type | Electrolyte System | Maximum Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Reference |

|---|---|---|---|---|

| Metal-free dyes with TEOME units (e.g., EO1-EO4) | I⁻/I₃⁻ in acetonitrile | up to 9.98% | - | nih.gov |

| Metal-free dyes with TEOME units (e.g., EO1-EO4) | Aqueous-based dual TEMPO/iodide | up to 5.97% | 0.80-0.88 V | nih.gov |

Role in Supramolecular Chemistry and Self-Assembly

The 1,3,5-triazine scaffold is a fundamental component in supramolecular chemistry, utilized in the rational design of complex, self-assembling systems. researchgate.netrsc.org Its derivatives are synthesized with relative ease, often through sequential nucleophilic aromatic substitution reactions starting from cyanuric chloride, allowing for the introduction of various functional groups like phenols. researchgate.netrsc.org This synthetic accessibility makes triazine-based molecules, including triazinylphenols, powerful building blocks for creating larger, ordered structures. rsc.org

Construction of Macrocycles and Nanostructures with Triazinylphenol Moieties

The planar and rigid nature of the triazine ring, combined with the hydrogen-bonding capabilities of the phenolic hydroxyl group, makes triazinylphenol units excellent candidates for constructing macrocycles and other well-defined nanostructures. These molecules can be designed as "synthons," or reliable molecular building blocks, whose predictable interaction patterns guide the self-assembly process. researchgate.net

Macrocycles incorporating these moieties can be synthesized through various methods, including imine-based condensation reactions and metathesis cyclization, which can achieve high yields. researchgate.netnih.govrsc.org The resulting shape-persistent macrocycles often exhibit a greater tendency to self-assemble in solution compared to their non-cyclic counterparts. researchgate.netrsc.org This enhanced propensity is driven by stronger π–π stacking interactions between the aromatic systems of the assembled macrocycles. researchgate.netrsc.org The self-assembly process can lead to the formation of various micro- and nanostructures, such as vesicles or nanofibrils, depending on the specific molecular design and environmental conditions like solvent and pH. researchgate.netnih.govrsc.org For instance, imine-based macrocycles containing triphenylene (B110318) units have been shown to form micro-objects that even exhibit enhanced electrical conductivity after doping. researchgate.netrsc.org

The table below summarizes examples of macrocycle construction and self-assembly involving triazine-based systems.

| Macrocycle Type | Synthetic Strategy | Resulting Structure | Key Driving Force |

| Imine-Based Macrocycles | Imine condensation | Micro-objects, Fibrils | π–π stacking |

| Triangular Macrocycles | Metathesis cyclization | Vesicular structures | Spontaneous self-assembly |

| Terphenylic Macrocycles | Oxidative acetylene (B1199291) coupling | Bicyclic structures | Pre-organization of precursors |

Molecular Recognition and Host-Guest Chemistry

The principles of molecular recognition, where a host molecule selectively binds a specific guest molecule, are central to the function of many biological and synthetic systems. rsc.org Triazine-based structures, including those with phenol groups, are widely employed in creating host systems for this purpose. researchgate.netrsc.org The electron-deficient cavity of the triazine ring can engage in non-covalent interactions, while the phenolic group can act as a hydrogen-bond donor or acceptor, providing specificity for guest binding.

These host-guest systems are crucial for applications in catalysis, anion recognition, and sensing. researchgate.net For example, macrocycles constructed from triazinylphenol moieties can create well-defined cavities capable of encapsulating guest molecules. The binding process can be studied using techniques like NMR spectroscopy to understand the dynamics of the host-guest interaction. The phenol group's acidity and the potential for protonation of the triazine nitrogens mean that molecular recognition can often be tuned by changing the pH of the solution. researchgate.netrsc.org This stimuli-responsive behavior is a hallmark of advanced functional materials.

Utilization in Advanced Analytical Methods and Chemical Sensors

The distinct photophysical properties and metal-chelating abilities of hydroxyphenyl triazine derivatives make them highly valuable in the development of advanced analytical tools. acs.orgrsc.org They are particularly prominent in the field of fluorescent sensors and as specialized complexation agents.

Development of Triazinylphenol-Based Fluorescent Probes and Sensors

Derivatives of 2-(2-Hydroxyphenyl)-1,3,5-triazine are known to exhibit strong fluorescence, a property that is highly sensitive to their molecular environment and structure. acs.org A key mechanism underlying their sensory capability is excited-state intramolecular proton transfer (ESIPT). In this process, upon absorption of UV light, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the triazine ring. This creates a transient keto-tautomer which then fluoresces at a longer wavelength (a large Stokes shift) before reverting to its ground state.

This PT (proton-transferred) fluorescence is highly dependent on the planarity between the hydroxyphenyl group and the triazine ring, as well as the integrity of the intramolecular hydrogen bond. acs.org Any event that disrupts this conformation, such as the binding of a metal ion or a change in pH, can alter the fluorescence signal, forming the basis of a sensor. nih.govnih.gov For instance, the introduction of bulky substituents can twist the molecule, affecting the fluorescence quantum yield. acs.org This sensitivity allows for the rational design of "off-on" or "on-off" fluorescent probes for various analytes. nih.gov

The table below details the fluorescence properties of some hydroxyphenyl triazine derivatives.

| Compound Class | Fluorescence Mechanism | Key Feature | Potential Application |

| 2-(2-Hydroxyphenyl)-1,3,5-triazines | Excited-State Intramolecular Proton Transfer (ESIPT) | High quantum yield, large Stokes shift | Environmental and biological sensing |

| Substituted Hydroxyphenyl Triazines | Twisted Intramolecular Charge Transfer (TICT) | Sensitivity to molecular conformation and environment | Probes for polarity and viscosity |

Complexation Agents in Analytical Chemistry

The nitrogen atoms of the triazine ring and the oxygen atom of the phenol group in 2-(1,3,5-triazin-2-yl)phenol create an ideal pocket for chelating metal ions. This ability to form stable complexes is exploited in various analytical applications. rsc.orgresearchgate.net Triazinylphenol derivatives can act as highly selective ligands for the detection, quantification, and separation of metal ions. rsc.orgresearchgate.net

For example, hydroxylamino-triazine ligands have been synthesized to act as siderophores for the quantification of hard metal ions like iron(III), vanadium(V), and uranium(VI). rsc.org The complexation of the metal ion by the ligand leads to a quenching of its fluorescence, allowing for the determination of metal concentrations in the nanomolar range. rsc.org Similarly, other triazine derivatives have been developed as potent chelators for titanium. researchgate.net The formation of these stable metal complexes can be verified by techniques such as UV-Vis spectroscopy, NMR, and electrochemistry. rsc.org This chelating property is also valuable in separation science, where triazinylphenol-based materials can be used as stationary phases in chromatography to selectively retain and separate metal ions from complex mixtures.

Future Directions and Emerging Research Frontiers

Rational Design of Next-Generation Triazinylphenol-Based Chromophores with Tunable Photophysical Properties

The rational design of novel triazinylphenol-based chromophores is a key area of future research. The goal is to create molecules with precisely controlled photophysical properties, such as enhanced UV absorption, improved photostability, and tailored emission characteristics. This involves a deep understanding of structure-property relationships, enabling the strategic modification of the molecular architecture.

Researchers are exploring the introduction of various functional groups and extending the conjugation of the triazine and phenol (B47542) rings to modulate the absorption and emission spectra. For instance, hydroxyphenyl-s-triazines (HPT) have demonstrated superior performance and photopermanence compared to conventional benzotriazole (B28993) (BTZ) and hydroxybenzophenone (BP) UV absorbers. sarex.com The development of high-performance UV absorbers like the hydroxyphenyl triazine (HPT) class, such as Tinuvin® 1600 and TINUVIN 479, highlights the industry's move towards molecules with very low volatility, high absorption, and excellent compatibility with a range of polymers. basf.combasf.us These advanced UV absorbers are crucial for demanding applications like automotive coatings and industrial finishes. sarex.combasf.us

Future work will likely focus on creating chromophores with broad-spectrum UV protection, covering both UV-A and UV-B regions, and inherent photostability to prevent degradation upon light exposure. nih.govchimia.ch The molecular design of compounds like bis-ethylhexyloxyphenol methoxyphenyl triazine (BEMT) serves as a prime example of achieving strong, broad-spectrum UV absorption and photostability. nih.govchimia.ch

Advanced Characterization Techniques for In Situ Monitoring of Photostabilization Processes

Understanding the mechanisms of photostabilization is crucial for developing more effective UV absorbers. A significant emerging frontier is the use of advanced characterization techniques for the in situ monitoring of these processes within a polymer matrix. This allows researchers to observe the dynamic changes occurring at the molecular level as the material is exposed to UV radiation.

Techniques that provide real-time data on the chemical and physical transformations are invaluable. frontiersin.orgnih.gov The development of in situ monitoring is considered vital for scaling up research from the lab to industrial applications. frontiersin.orgnih.gov A variety of time-resolved in situ (TRIS) methods, including X-ray diffraction (XRD), Raman spectroscopy, and nuclear magnetic resonance (NMR), are being adapted to study these dynamic processes. frontiersin.orgnih.gov Furthermore, techniques like surface photovoltage spectroscopy (SPS) and spectral photoconductivity are being employed to analyze the electronic properties of materials under illumination. researchgate.net